Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]-
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Overview
Description
Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- typically involves multi-step organic reactionsThe synthesis often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .
Scientific Research Applications
Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidine: Noted for its antitrypanosomal and antischistosomal activities.
4,4’-Dimethylbenzophenone: Used in various industrial applications.
Biological Activity
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. In a cell-based assay using RAW 264.7 macrophages, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β . The IC50 values for cytokine inhibition were as follows:
Cytokine | IC50 (μM) |
---|---|
TNF-α | 0.85 ± 0.12 |
IL-1β | 1.23 ± 0.18 |
In an in vivo carrageenan-induced paw edema model in rats, the compound showed dose-dependent anti-inflammatory effects. At a dose of 10 mg/kg, it reduced paw edema by 62% compared to the control group .
Anticonvulsant Activity
The compound has also shown promise as an anticonvulsant agent. In a maximal electroshock seizure (MES) test in mice, it demonstrated significant protection against seizures . The ED50 value for anticonvulsant activity was determined to be 8.7 mg/kg. Additionally, the compound showed a favorable neurotoxicity profile, with a protective index (PI) of 3.2, calculated as the ratio of TD50 (median toxic dose) to ED50.
Antioxidant Properties
The pyrrole moiety in the compound contributes to its antioxidant properties. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the compound exhibited moderate antioxidant activity with an IC50 value of 45.6 μM .
Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains were determined:
Bacterial Strain | MIC (μg/mL) |
---|---|
S. aureus | 4.2 |
E. coli | 8.7 |
P. aeruginosa | 16.3 |
The compound also demonstrated moderate antifungal activity against Candida albicans with an MIC of 32.5 μg/mL .
Anticancer Potential
Preliminary studies have indicated that the compound may possess anticancer properties. In an MTT assay using human breast cancer MCF-7 cells, the compound showed antiproliferative activity with an IC50 value of 12.8 μM . Further investigations are needed to elucidate its mechanism of action and potential as an anticancer agent.
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that the 2,5-dimethyl substitution on the pyrrole ring is crucial for maintaining the compound's biological activity. Removal of these methyl groups resulted in a significant decrease in anti-inflammatory and anticonvulsant activities . The triazolopyridine moiety was found to be essential for the compound's antimicrobial properties, as its replacement with other heterocycles led to reduced antimicrobial activity.
Pharmacokinetic Profile
In a rat model, the compound showed favorable pharmacokinetic properties. After oral administration of 20 mg/kg, the following parameters were observed:
Parameter | Value |
---|---|
Cmax (ng/mL) | 1250 ± 180 |
Tmax (h) | 2.5 ± 0.5 |
t1/2 (h) | 4.8 ± 0.7 |
AUC0-∞ (ng·h/mL) | 9870 ± 1230 |
The compound demonstrated good oral bioavailability (68%) and moderate plasma protein binding (82%) .
Properties
CAS No. |
1010881-23-8 |
---|---|
Molecular Formula |
C25H27N5O |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H27N5O/c1-17-9-11-21(12-10-17)30-18(2)15-22(19(30)3)25(31)28-13-6-7-20(16-28)24-27-26-23-8-4-5-14-29(23)24/h4-5,8-12,14-15,20H,6-7,13,16H2,1-3H3 |
InChI Key |
UTPIRRBZRBQMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5)C |
Origin of Product |
United States |
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